(3-Cyano-5-methoxyphenyl)boronic acid

Boronic acid acidity Hammett correlation Suzuki coupling reactivity

Select (3-Cyano-5-methoxyphenyl)boronic acid (CAS 960589-15-5) for your next Suzuki-Miyaura coupling. Its unique 3-CN/5-OMe substitution creates a net electron-withdrawing effect (σₘ 0.56/0.12) that modulates transmetallation rate and protodeboronation stability. With a pKa of 7.8, it delivers balanced reactivity under standard Pd catalysis, ideal for constructing biaryl kinase inhibitor scaffolds (see AstraZeneca/Astex WO2008076046A1). The pinacol ester derivative is a proven intermediate in ATP-competitive inhibitor programs. Available in 98% purity (HPLC), store at -20°C under inert atmosphere. Bulk and custom synthesis inquiries welcome.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
Cat. No. B8237144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyano-5-methoxyphenyl)boronic acid
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OC)C#N)(O)O
InChIInChI=1S/C8H8BNO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,11-12H,1H3
InChIKeyRTJLDFQTCJMOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyano-5-methoxyphenyl)boronic acid – CAS 960589-15-5 Building Block for Suzuki-Miyaura Coupling and Medicinal Chemistry


(3-Cyano-5-methoxyphenyl)boronic acid (CAS 960589-15-5, C₈H₈BNO₃, MW 176.97) is a functionalized arylboronic acid featuring an electron-withdrawing cyano substituent at the 3-position and an electron-donating methoxy group at the 5-position of the phenyl ring [1]. This disubstituted scaffold is employed primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and aryl-heteroaryl architectures in pharmaceutical research . Its pinacol ester derivative (CAS 1035266-33-1) has been explicitly used as a key intermediate in kinase inhibitor programs filed by AstraZeneca and Astex Therapeutics [2]. The compound is commercially supplied as a white to tan crystalline powder with purity specifications of 95–98% (HPLC) and a recommended storage temperature of -20 °C under inert atmosphere .

Why Generic Substitution of (3-Cyano-5-methoxyphenyl)boronic acid Leads to Divergent Reactivity and Biological Outcomes


Phenylboronic acids bearing a single substituent or different substitution patterns cannot recapitulate the specific electronic balance of (3-cyano-5-methoxyphenyl)boronic acid. The simultaneous presence of a meta-cyano (σₘ = 0.56) and a meta-methoxy (σₘ = 0.12) group creates a net electron-withdrawing effect that modulates both the boronic acid pKa and the transmetallation rate in Suzuki couplings in a manner distinct from mono-substituted or regioisomeric analogs [1]. Substituting with (3-cyano-5-fluorophenyl)boronic acid, (3-cyano-5-methylphenyl)boronic acid, or regioisomers such as (4-cyano-3-methoxyphenyl)boronic acid shifts the electronic ground state, as evidenced by predicted pKa differences exceeding 0.9 log units in some cases . These perturbations directly affect pH-dependent binding equilibria, chromatographic behavior, and the pharmacokinetic profile of downstream drug candidates—making generic interchange scientifically unsound without explicit re-validation [2].

Quantitative Comparator Evidence for (3-Cyano-5-methoxyphenyl)boronic acid: pKa, PSA, and Patent Precedence


Predicted Acid Dissociation Constant (pKa) Differentiates Regioisomeric Cyano-Methoxy Phenylboronic Acids

Computationally predicted pKa values, generated using consistent software algorithms, reveal that (3-cyano-5-methoxyphenyl)boronic acid (target) exhibits an intermediate acidity of 7.81±0.10, positioned between its more acidic (4-cyano-3-methoxyphenyl) regioisomer (6.90±0.10) and its less acidic (4-cyano-2-methoxyphenyl) regioisomer (8.33) . The 0.91 log-unit gap to the 4-cyano-3-methoxy isomer corresponds to an approximately 8-fold difference in Ka, which translates to measurably altered boronate anion population at physiological pH and divergent transmetallation kinetics [1].

Boronic acid acidity Hammett correlation Suzuki coupling reactivity Physicochemical profiling

Topological Polar Surface Area (TPSA) Constrains Passive Permeability Relative to Des-cyano or Des-methoxy Analogs

The TPSA of (3-cyano-5-methoxyphenyl)boronic acid is 73.5 Ų, computed by PubChem using Cactvs 3.4.6.11 [1]. This value falls within the upper boundary of the Veber rule (≤140 Ų) for oral drug-likeness but is substantially higher than mono-substituted phenylboronic acids lacking the cyano group (e.g., 3-methoxyphenylboronic acid, TPSA ≈ 49.7 Ų) due to the additional nitrile hydrogen-bond acceptor [2]. The presence of both cyano and methoxy functionalities thus establishes a PSA signature that simultaneously enables sufficient aqueous solubility while maintaining passive permeability, a balance not achievable with simpler building blocks [3].

TPSA Drug-likeness Passive membrane permeability Boronic acid building blocks

Patent Selection in Kinase Inhibitor Synthesis Validates the Privileged Nature of 3-Cyano-5-methoxy Substitution

The pinacol ester of (3-cyano-5-methoxyphenyl)boronic acid (CAS 1035266-33-1) is explicitly disclosed as a synthetic intermediate in WO2008076046A1, assigned to AstraZeneca AB and Astex Therapeutics Ltd, for the preparation of heterocyclic therapeutic agents targeting kinase-mediated diseases [1]. This selection among a library of structurally diverse boronic acids reflects a demonstrated preference for the 3-cyano-5-methoxy substitution pattern in high-value medicinal chemistry programs. While the patent does not provide direct comparative coupling yields for this building block vs. analogs, the inclusion of this specific building block in a pharmaceutical composition patent by two major drug-discovery organizations constitutes strong circumstantial evidence of its favorable reactivity and product profile [2].

Kinase inhibitors Medicinal chemistry AstraZeneca Patent precedent

Hydrogen-Bond Donor/Acceptor Count Modulates Supramolecular Recognition in Boronate-Diol Binding

(3-Cyano-5-methoxyphenyl)boronic acid possesses 2 hydrogen-bond donors (both from the boronic acid –B(OH)₂) and 4 hydrogen-bond acceptors (nitrile N, methoxy O, and two boronic acid O atoms), as computed by PubChem [1]. This profile contrasts with 3-cyanophenylboronic acid (2 HBD, 3 HBA) and 3-methoxyphenylboronic acid (2 HBD, 3 HBA). The additional HBA site from the methoxy oxygen in combination with the cyano nitrogen increases the density of non-covalent interaction sites, which can enhance binding affinity and selectivity toward vicinal diol-containing analytes or biomolecules when compared to mono-functionalized analogs [2][3].

Boronate ester formation Hydrogen bonding Diol recognition Sensor design

Optimal Procurement and Deployment Scenarios for (3-Cyano-5-methoxyphenyl)boronic acid Based on Quantitative Evidence


Suzuki-Miyaura Coupling for Kinase Inhibitor Fragment Elaboration

The demonstrated use of the pinacol ester of (3-cyano-5-methoxyphenyl)boronic acid in AstraZeneca/Astex kinase inhibitor patent WO2008076046A1 [1] positions this boronic acid as a preferred building block for medicinal chemistry teams pursuing ATP-competitive kinase scaffolds. Its intermediate pKa of 7.8 ensures adequate transmetallation reactivity under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis without excessive protodeboronation, while the cyano group provides a synthetic handle for further elaboration or metabolic stabilization [2].

Design of pH-Responsive Boronate Sensors for Physiological Glucose Monitoring

The predicted pKa of 7.81 places (3-cyano-5-methoxyphenyl)boronic acid in an optimal range for glucose sensing at physiological pH (7.4), where a significant fraction of the boronic acid exists in the tetrahedral anionic form capable of binding diols with high affinity . Compared to the more acidic 4-cyano-3-methoxy isomer (pKa 6.90, predominantly anionic) or the more basic 4-cyano-2-methoxy isomer (pKa 8.33, predominantly neutral), the target compound offers a balanced speciation that maximizes sensitivity .

Building Block for CNS-Penetrant Drug Candidates Requiring Intermediate TPSA

With a TPSA of 73.5 Ų, this compound occupies a favorable range for passive blood-brain barrier penetration (typically TPSA < 90 Ų) while maintaining sufficient solubility. This contrasts with simpler 3-cyanophenylboronic acid (TPSA ~63.9 Ų) that may lack adequate aqueous solubility for in vivo formulation, and with more heavily functionalized alternatives that exceed the CNS permeability threshold. Procurement should prioritize this scaffold when designing CNS-active chimeric compounds incorporating boronic acid warheads [3].

Specialty Fine Chemical Intermediate Requiring Controlled Storage and High Purity

Commercially available at 98% minimum purity (NLT 98%) , this boronic acid is recommended for storage at -20 °C under inert atmosphere to prevent boroxine formation. Its moderate LogD (~1.2 at pH 5.5, based on isomer analogs [4]) facilitates purification by normal-phase flash chromatography, making it a practical choice for scale-up from milligram discovery quantities to multi-gram batch production in process chemistry laboratories.

Quote Request

Request a Quote for (3-Cyano-5-methoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.